molecular formula C13H15FO3 B1325238 7-(4-Fluorophenyl)-7-oxoheptanoic acid CAS No. 898787-95-6

7-(4-Fluorophenyl)-7-oxoheptanoic acid

Cat. No. B1325238
M. Wt: 238.25 g/mol
InChI Key: UVSDFFYCQOHKQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “7-(4-Fluorophenyl)-7-oxoheptanoic acid” were not found, there are general methods for synthesizing similar compounds. For instance, pinacol boronic esters, which are structurally similar, can be synthesized through catalytic protodeboronation .


Chemical Reactions Analysis

Again, while specific chemical reactions involving “7-(4-Fluorophenyl)-7-oxoheptanoic acid” were not found, similar compounds like pinacol boronic esters can undergo various chemical transformations, including oxidations, aminations, halogenations, and C–C-bond-formations .

Scientific Research Applications

Synthesis and Optimization of Biologically Active Compounds

7-(4-Fluorophenyl)-7-oxoheptanoic acid and its derivatives play a crucial role as intermediates in the synthesis of various biologically active compounds. For instance, Zhang et al. (2019) conducted research on synthesizing compounds with anticancer properties, where the 7-(4-Fluorophenyl) moiety served as an essential intermediate (Jianqing Zhang et al., 2019).

Novel Immunomodulating Agents

In the realm of immunosuppression, Chujo et al. (2001) explored synthetic routes to create novel immunosuppressants. They utilized a similar structural framework, highlighting the relevance of fluorinated phenyl groups in drug synthesis (I. Chujo et al., 2001).

Magnetic Properties and Interactions

The compound's derivatives have been studied for their magnetic properties. Constantinides et al. (2012) examined antiferromagnetic interactions in certain radicals that include 7-(4-Fluorophenyl) substituents, providing insights into magnetic exchanges and structural dependencies in molecular design (Christos P. Constantinides, P. Koutentis, J. Rawson, 2012).

Analgesic Modulators and TRPV1 Antagonists

Liu et al. (2018) synthesized derivatives for potential use as analgesic modulators, specifically targeting the Transient receptor potential vanilloid 1 (TRPV1). This illustrates the compound's utility in pain management research (Yan Liu et al., 2018).

Anticancer Research

Bhatt et al. (2015) synthesized quinoline-4-carboxylic acid derivatives with a focus on anticancer activities. They included a 7-(4-Fluorophenyl) group, demonstrating its potential in developing new cancer therapies (H. Bhatt, Y. Agrawal, Manisha J. Patel, 2015).

Liquid Crystal Research

Alemdar et al. (2009) focused on synthesizing novel coumarin phthalonitrile and phthalocyanine complexes, which included 7-(4-Fluorophenyl) groups. Their research contributes to the understanding of liquid crystal materials (Aydın Alemdar, A. Özkaya, M. Bulut, 2009).

Photodynamic Therapy

Hirohara et al. (2015) designed a trans-bisthioglycosylated tetrakis(fluorophenyl)chlorin for use in photodynamic therapy (PDT). The inclusion of fluorophenyl groups in the molecule was integral to its effectiveness in cancer treatment (S. Hirohara et al., 2015).

Safety And Hazards

While specific safety and hazard information for “7-(4-Fluorophenyl)-7-oxoheptanoic acid” was not found, similar compounds can pose hazards. For example, 4-Fluorophenylboronic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

7-(4-fluorophenyl)-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO3/c14-11-8-6-10(7-9-11)12(15)4-2-1-3-5-13(16)17/h6-9H,1-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSDFFYCQOHKQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645262
Record name 7-(4-Fluorophenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Fluorophenyl)-7-oxoheptanoic acid

CAS RN

898787-95-6
Record name 7-(4-Fluorophenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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